4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol
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Overview
Description
Scientific Research Applications
Fluorescence Detection of Cysteine
A derivative of 4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol, specifically designed for fluorescence turn-on detection of cysteine (Cys), demonstrated excellent selectivity and sensitivity. This application leverages the compound's aggregation-induced emission (AIE) characteristics and excited-state intramolecular proton transfer (ESIPT) properties, offering a promising tool for detecting cysteine in biological samples with a detection limit as low as 0.46 μM (Liu, Wang, Xiang, & Tong, 2015).
Antimicrobial and Antidiabetic Activities
Another study synthesized 4-aminophenol derivatives, including those related to this compound, and evaluated their biological activities. These compounds showed broad-spectrum antimicrobial activities against various pathogens and significant inhibition of enzymes involved in diabetes, indicating their potential as antimicrobial and antidiabetic agents. The study also explored their interactions with human DNA, suggesting potential anticancer applications (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Synthesis and Characterization for Metal Complexation
Research into the synthesis and structure of metal complexes with this compound derivatives revealed their potential in forming stable complexes with transition metals. These complexes exhibited moderate anticancer activity, highlighting the compound's utility in developing metal-based therapeutics (Abbas, Shabir, Saeed, Tirmizi, Echeverría, Piro, & Erben, 2020).
Corrosion Inhibition
Amine derivatives of this compound were evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic environments. The study demonstrated that these compounds form a protective film on the steel surface, significantly inhibiting corrosion. This application is critical for industries seeking to prolong the life of metal structures and components (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Antioxidant Properties
The compound's derivatives have been investigated for their antioxidant properties. Structural and spectroscopic characterization of these derivatives indicates their potential as effective antioxidants, which could be leveraged in developing therapeutic agents or dietary supplements to combat oxidative stress (Sen, Efil, Bekdemir, & Dinçer, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Chemical Reactions Analysis
4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions would depend on the specific conditions and reagents used.
Comparison with Similar Compounds
4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol can be compared with other similar compounds, such as:
2-Chlorophenol: A simpler compound with a similar phenol structure but without the difluorobenzyl and amino groups.
3,5-Difluorobenzylamine: A compound with a similar difluorobenzyl and amino structure but without the phenol and chloro groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-2-[[(3,5-difluorophenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO/c15-11-1-2-14(19)10(5-11)8-18-7-9-3-12(16)6-13(17)4-9/h1-6,18-19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLUCNNMAKCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCC2=CC(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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